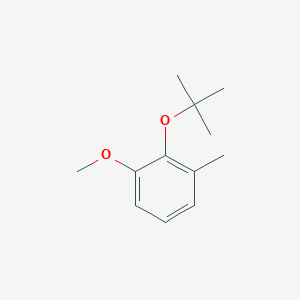
2-(tert-Butoxy)-3-methoxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-3-methoxytoluene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a tert-butoxy group and a methoxy group attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-3-methoxytoluene typically involves the alkylation of 3-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butyl cation, which then reacts with the methoxytoluene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been reported to be effective for the direct introduction of tert-butoxy groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-3-methoxytoluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
2-(tert-Butoxy)-3-methoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-3-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxybenzene: Similar structure but lacks the methoxy group.
3-Methoxytoluene: Similar structure but lacks the tert-butoxy group.
tert-Butylbenzene: Similar structure but lacks both the methoxy and tert-butoxy groups.
Uniqueness
2-(tert-Butoxy)-3-methoxytoluene is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct reactivity and properties compared to its analogs. The combination of these groups allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H18O2/c1-9-7-6-8-10(13-5)11(9)14-12(2,3)4/h6-8H,1-5H3 |
InChI Key |
VDWMGQIPMNHQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
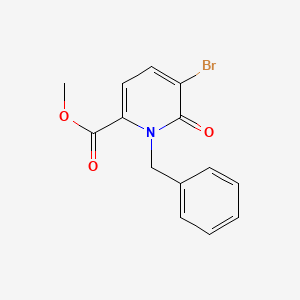
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
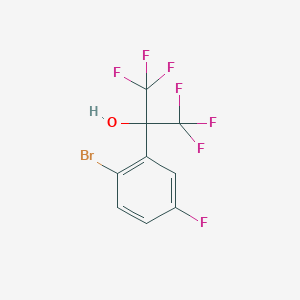

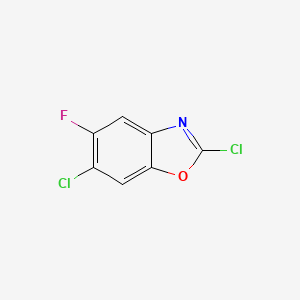
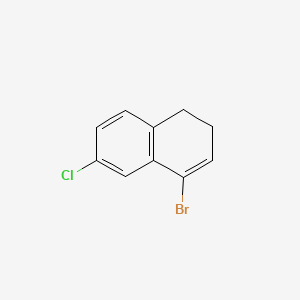
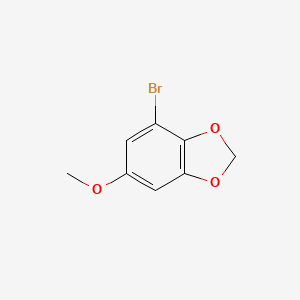

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
